3-chloro-N-(2-oxo-2-phenylethyl)propanamide
Description
Properties
IUPAC Name |
3-chloro-N-phenacylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-7-6-11(15)13-8-10(14)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWHRXPVWFINSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-oxo-2-phenylethyl)propanamide typically involves condensation or acylation reactions between appropriately functionalized starting materials.
Condensation of Phenacyl Derivatives with 3-Chloropropanamide Precursors:
The compound can be synthesized by reacting phenacyl derivatives (such as 2-oxo-2-phenylethyl moieties) with 3-chloropropanoyl compounds or their equivalents under controlled conditions. This involves forming an amide bond between the amine and acyl components.Use of 3-Chloropropanoyl Chloride and Amines:
Similar to related propanamide syntheses, 3-chloropropanoyl chloride can be reacted with amines bearing the phenacyl group to yield the target compound. This reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).Base Catalysis:
Bases like sodium carbonate or potassium carbonate are used to neutralize the hydrochloric acid generated and to promote the nucleophilic attack of the amine on the acyl chloride.Temperature Control:
Reactions are generally performed at mild to moderate temperatures (room temperature to reflux, typically 20°C to 90°C) to optimize yield and minimize side reactions.
| Parameter | Details |
|---|---|
| Solvent | DMF, THF, acetone |
| Base | Sodium carbonate (Na2CO3), potassium carbonate (K2CO3) |
| Temperature | 20°C to 90°C |
| Reaction Time | 5 to 18 hours |
| Atmosphere | Inert (nitrogen or argon) to avoid moisture |
| Work-up | Extraction with ethyl acetate, washing with water and brine |
Detailed Preparation Procedure
A representative preparation procedure based on literature data is as follows:
Preparation of Reaction Mixture:
Dissolve the amine component containing the 2-oxo-2-phenylethyl group in DMF or acetone. Add sodium carbonate or potassium carbonate to maintain basic conditions and stir for 15–30 minutes.Addition of Acylating Agent:
Add 3-chloropropanoyl chloride or an equivalent acylating agent dropwise to the reaction mixture under stirring. The pH is maintained around 9–10 to prevent hydrolysis of the acyl chloride.Reaction Monitoring:
The progress is monitored by thin-layer chromatography (TLC) using an ethyl acetate/hexane solvent system. Reaction times vary from 5 to 18 hours depending on temperature and reagent concentrations.Work-up and Purification:
After completion, the mixture is cooled, and water is added to quench the reaction. The product is extracted with ethyl acetate, washed with water and brine, and concentrated under reduced pressure.Crystallization:
The crude product is recrystallized from isopropyl alcohol or ethyl acetate to obtain pure 3-chloro-N-(2-oxo-2-phenylethyl)propanamide as a white solid.
Industrial and Continuous Flow Synthesis
In industrial settings, continuous flow processes have been developed to safely and efficiently produce this compound on a larger scale. The continuous flow method offers advantages such as:
- Improved Safety: Minimizes exposure to hazardous reagents like acyl chlorides.
- Higher Yields: Enhanced control over reaction parameters reduces side products.
- Scalability: Facilitates on-demand production with consistent quality.
Reaction Optimization and Troubleshooting
- Hydrolysis of acyl chlorides leading to lower yields.
- Side reactions such as amide bond cleavage or elimination.
- Incomplete conversion due to suboptimal stoichiometry or temperature.
- Use anhydrous solvents and inert atmosphere to prevent hydrolysis.
- Maintain pH carefully to avoid excessive basicity.
- Employ stoichiometric excess of amine (1:1.2 molar ratio amine to acyl chloride) to drive reaction to completion.
- Control temperature within 80–100°C for optimal kinetics without decomposition.
- Use coupling agents like dicyclohexylcarbodiimide (DCC) if necessary to stabilize intermediates.
Analytical Techniques for Confirmation and Purity
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR confirm the presence of amide bonds and chloroalkyl groups.High-Performance Liquid Chromatography (HPLC):
Used to assess purity, typically achieving >95% purity.Infrared (IR) Spectroscopy:
Confirms characteristic carbonyl (C=O) and amide N–H stretches.Mass Spectrometry (MS):
Validates molecular weight and molecular formula.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | 3-chloropropanoyl chloride, 2-oxo-2-phenylethyl amines |
| Solvents | DMF, THF, acetone |
| Bases | Sodium carbonate, potassium carbonate |
| Temperature Range | 20°C to 90°C |
| Reaction Time | 5 to 18 hours |
| Reaction Type | Nucleophilic acyl substitution (amide bond formation) |
| Purification Techniques | Extraction (ethyl acetate), washing, recrystallization (isopropyl alcohol, ethyl acetate) |
| Industrial Method | Continuous flow synthesis for scale-up and safety |
| Yield | Typically 80–85% under optimized conditions |
| Analytical Confirmation | NMR, HPLC, IR, MS |
Research Findings and Notes
- The compound is prepared efficiently via condensation/acylation reactions involving phenacyl amines and 3-chloropropanoyl derivatives under base catalysis.
- Reaction optimization focusing on solvent choice, base, temperature, and stoichiometry significantly improves yield and purity.
- Continuous flow synthesis represents a modern industrial approach, offering safer and scalable production.
- Purification by recrystallization and chromatographic methods ensures high purity suitable for pharmaceutical intermediates.
- Analytical techniques are essential for confirming structural integrity and purity, supporting quality control in research and manufacturing environments.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted amides.
Scientific Research Applications
Chemistry: 3-chloro-N-(2-oxo-2-phenylethyl)propanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein-ligand interactions. Its structural features make it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action .
Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, 3-chloro-N-(2-oxo-2-phenylethyl)propanamide is used in the production of specialty chemicals and materials. Its unique properties enable its use in the formulation of coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-oxo-2-phenylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
Trends :
- Aromatic Substituents : Electron-withdrawing groups (e.g., Cl) increase melting points (e.g., 123–125°C for 4-chlorophenyl vs. lower for electron-donating groups).
- Hydrogen Bonding: The 2-hydroxyphenyl derivative () exhibits enhanced solubility in polar solvents due to phenolic -OH, while methoxy or ethoxy groups improve lipophilicity .
- Steric Effects : Bulky substituents (e.g., benzyl groups in ) may hinder crystallization, affecting purity and synthetic yields .
Infrared (IR) Spectroscopy :
NMR Data :
- ¹H NMR : Propanamide protons (CH₂Cl and CH₂CO) resonate at δ 2.80–3.90 ppm, while aromatic protons appear at δ 7.00–8.30 ppm .
- ¹³C NMR : Carbonyl carbons (C=O) are observed at δ 165–170 ppm, with aromatic carbons at δ 120–140 ppm .
Hydrogen Bonding and Molecular Interactions
The 2-oxo-2-phenylethyl group in the target compound may form intramolecular hydrogen bonds (e.g., between the amide N-H and carbonyl oxygen), stabilizing specific conformations. Such interactions are critical in crystal packing and biological target binding, as described in ’s analysis of hydrogen-bonding networks .
Biological Activity
3-Chloro-N-(2-oxo-2-phenylethyl)propanamide, a compound with the CAS number 70680-55-6, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of 3-chloro-N-(2-oxo-2-phenylethyl)propanamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to act as an electrophile, facilitating covalent bond formation with nucleophilic sites on proteins. This interaction can modulate enzyme activity and alter cellular signaling pathways, leading to various biological effects.
Biological Activity Summary
The biological activities of 3-chloro-N-(2-oxo-2-phenylethyl)propanamide can be categorized as follows:
| Activity | Target | Effect | EC50 / IC50 |
|---|---|---|---|
| Antitumor Activity | Various Cancer Cell Lines | Inhibition of proliferation | Not specified |
| Enzyme Inhibition | Cyclin-dependent Kinases | Cell cycle regulation | Not specified |
| Ion Channel Modulation | KCNQ Channels | Selective opening | KCNQ2: 230 nM; KCNQ4: 510 nM |
Research Findings
- Antitumor Activity :
-
Enzyme Inhibition :
- The compound has been identified as a selective inhibitor for cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors targeting CDK4/6 have shown promise in cancer therapy, highlighting the potential role of this compound in this area .
-
Ion Channel Modulation :
- Studies have demonstrated that derivatives of this compound can act as selective openers for potassium channels KCNQ2 and KCNQ4. The most effective derivative showed an EC50 of 230 nM for KCNQ2 and 510 nM for KCNQ4, indicating significant selectivity over other potassium channels .
Case Study 1: Antitumor Efficacy
In a study examining the antitumor effects of related compounds, researchers treated various cancer cell lines with different concentrations of 3-chloro-N-(2-oxo-2-phenylethyl)propanamide. The results indicated a dose-dependent reduction in cell viability across multiple cancer types, particularly breast and colon cancers.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with CDK enzymes. The findings revealed that at concentrations as low as 100 nM, the compound significantly inhibited CDK activity in vitro, suggesting its potential use in therapeutic applications targeting cell cycle dysregulation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-chloro-N-(2-oxo-2-phenylethyl)propanamide, and how do solvent conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-chloro-propanoyl chloride with 2-aminoacetophenone derivatives under alkaline conditions (e.g., K₂CO₃ in dry toluene) yields the target amide. Solvent polarity significantly impacts reaction efficiency: non-polar solvents (toluene) favor slower, controlled reactions, while polar aprotic solvents (DMF) may accelerate side reactions. Monitoring via TLC (hexane/ethyl acetate 7:3) and purification by recrystallization (dichloromethane/hexane) are recommended .
Q. How is the structural identity of 3-chloro-N-(2-oxo-2-phenylethyl)propanamide confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR to confirm the amide bond (δ ~7.5–8.5 ppm for NH) and aromatic protons.
- XRD : Single-crystal X-ray diffraction (e.g., SHELX-97) resolves bond lengths (C=O: ~1.23 Å; C–N: ~1.34 Å) and confirms stereochemistry .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., m/z 241.7 for C₁₂H₁₆ClNO₂) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods for synthesis due to volatile intermediates (e.g., chloroacyl chlorides).
- Waste Disposal : Neutralize acidic/byproduct residues with NaHCO₃ before disposal in halogenated waste containers .
Advanced Research Questions
Q. How do intermolecular hydrogen bonds influence the crystal packing of 3-chloro-N-(2-oxo-2-phenylethyl)propanamide?
- Methodological Answer : Graph-set analysis (e.g., Etter’s formalism) identifies hydrogen-bonding motifs. For analogous amides, N–H···O bonds (2.8–3.0 Å) form chains, while weaker C–H···O interactions (3.2–3.5 Å) stabilize layered packing. Use software like Mercury (CCDC) to visualize and quantify these interactions from XRD data .
Q. What computational strategies predict the compound’s biological activity, such as enzyme inhibition?
- Methodological Answer :
- Docking Studies : Employ AutoDock Vina to model interactions with target enzymes (e.g., MurA in bacterial cell wall synthesis). Parameterize the ligand using Gaussian-optimized geometries (B3LYP/6-31G*).
- MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability. Correlate results with in vitro assays (MIC values against Gram-positive pathogens) .
Q. How do structural analogs of this compound exhibit cytotoxicity, and what SAR trends emerge?
- Methodological Answer : Compare substituent effects via:
- In vitro Assays : MTT/PI staining on cancer cell lines (e.g., HeLa) to measure IC₅₀.
- SAR Analysis : Electron-withdrawing groups (e.g., –Cl) at the 3-position enhance cytotoxicity by 2–3 fold vs. methoxy derivatives. QSAR models (MLR/PLS regression) link logP and polar surface area to activity .
Q. What challenges arise in resolving enantiomers of this compound, and how are they addressed?
- Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers. For racemic mixtures, employ crystallization-induced asymmetric transformation (CIAT) with chiral auxiliaries (e.g., L-proline). Confirm enantiopurity via CD spectroscopy (Δε at 220–250 nm) .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points: How to validate and reconcile data?
- Methodological Answer :
- Reproduce Conditions : Ensure identical purity (HPLC), heating rates (1°C/min), and apparatus (DSC vs. capillary).
- Polymorphism Screening : Use solvent-drop grinding (ethanol/water) to identify metastable forms. XRD confirms polymorphic transitions (e.g., Form I vs. Form II) .
Q. Conflicting cytotoxicity results in literature: What experimental variables cause variability?
- Methodological Answer :
- Cell Line Heterogeneity : Use authenticated lines (ATCC-certified) and standardize passage numbers.
- Assay Conditions : Control serum concentration (e.g., 10% FBS) and incubation time (48–72 hrs).
- Data Normalization : Include positive controls (e.g., cisplatin) and report IC₅₀ ± SEM from triplicate runs .
Methodological Tools and Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
